molecular formula C8H12N2O2 B13311342 Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate

Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate

Cat. No.: B13311342
M. Wt: 168.19 g/mol
InChI Key: TZMQFISKCMGQDQ-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate is an organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate typically involves the reaction of imidazole derivatives with appropriate esterifying agents. One common method includes the reaction of 2-(1-methyl-1H-imidazol-2-yl)ethanol with methanol in the presence of an acid catalyst to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-2-yl)ethanol
  • 1-Methyl-2-(2-methyl-1H-imidazol-1-yl)ethanol
  • 1-Methyl-2-(1H-imidazol-2-yl)ethanone

Uniqueness

Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-(1-methylimidazol-2-yl)propanoate

InChI

InChI=1S/C8H12N2O2/c1-6(8(11)12-3)7-9-4-5-10(7)2/h4-6H,1-3H3

InChI Key

TZMQFISKCMGQDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C)C(=O)OC

Origin of Product

United States

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